molecular formula C13H19BrN2O2S B15102750 2-bromo-5-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide

2-bromo-5-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B15102750
M. Wt: 347.27 g/mol
InChI Key: WOUKRNZRESYRFG-UHFFFAOYSA-N
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Description

2-bromo-5-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Bromination: The thiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Substitution Reaction: The propan-2-yl group is introduced via a substitution reaction using an appropriate alkylating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with tetrahydro-2H-pyran-4-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the propan-2-yl group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound could be used in the formulation of pharmaceutical products with specific therapeutic effects.

    Materials Science: Its unique chemical structure may make it suitable for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiazole ring may play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1,3-thiazole-4-carboxamide: Lacks the propan-2-yl and tetrahydro-2H-pyran-4-ylmethyl groups.

    5-(propan-2-yl)-1,3-thiazole-4-carboxamide: Lacks the bromine atom and the tetrahydro-2H-pyran-4-ylmethyl group.

    N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide: Lacks the bromine atom and the propan-2-yl group.

Uniqueness

The uniqueness of 2-bromo-5-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

2-bromo-N-(oxan-4-ylmethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H19BrN2O2S/c1-8(2)11-10(16-13(14)19-11)12(17)15-7-9-3-5-18-6-4-9/h8-9H,3-7H2,1-2H3,(H,15,17)

InChI Key

WOUKRNZRESYRFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2CCOCC2

Origin of Product

United States

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